molecular formula C12H12N2O B2461620 N-(prop-2-en-1-yl)-1H-indole-3-carboxamide CAS No. 1154685-03-6

N-(prop-2-en-1-yl)-1H-indole-3-carboxamide

Cat. No. B2461620
CAS RN: 1154685-03-6
M. Wt: 200.241
InChI Key: HOGLTOIIKHWQAD-UHFFFAOYSA-N
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Description

“N-(prop-2-en-1-yl)-1H-indole-3-carboxamide” is a compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The “N-(prop-2-en-1-yl)” part indicates an N-allyl group attached to the nitrogen of the indole ring. The “carboxamide” part refers to a functional group that consists of a carbonyl (C=O) and an amine (NH2), which is attached to the 3-position of the indole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems due to the alternating single and double bonds in the indole ring and the allyl group. This conjugation can have significant effects on the compound’s chemical properties, including its reactivity and the wavelengths of light it absorbs .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the allyl group could participate in reactions typical of alkenes, such as addition reactions. The carboxamide group could be involved in hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .

Safety And Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study of indole derivatives is a rich field with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis of this compound, its reactivity, its potential biological activity, and its physical and chemical properties .

properties

IUPAC Name

N-prop-2-enyl-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-7-13-12(15)10-8-14-11-6-4-3-5-9(10)11/h2-6,8,14H,1,7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGLTOIIKHWQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-en-1-yl)-1H-indole-3-carboxamide

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